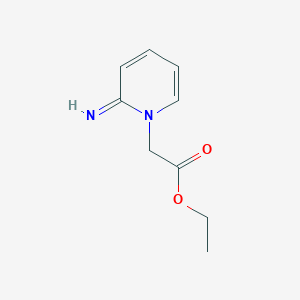![molecular formula C7H6BrN3O B13670606 8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13670606.png)
8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound that belongs to the class of triazolopyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The molecular formula of this compound is C7H6BrN3O, and it has a molecular weight of 228.05 g/mol .
準備方法
Synthetic Routes and Reaction Conditions
One of the methods for synthesizing 1,2,4-triazolo[1,5-a]pyridines, which includes 8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine, involves a microwave-mediated, catalyst-free reaction. This method uses enaminonitriles and benzohydrazides under microwave irradiation, resulting in a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . This eco-friendly method demonstrates good functional group tolerance and yields the target compound in a short reaction time.
Industrial Production Methods
the scalability of the microwave-mediated synthesis suggests potential for industrial application, especially given its efficiency and eco-friendliness .
化学反応の分析
Types of Reactions
8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triazolopyridine ring.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted triazolopyridines .
科学的研究の応用
8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the development of materials with specific electronic properties.
作用機序
The mechanism of action of 8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. For instance, it acts as an inhibitor for enzymes such as JAK1 and JAK2 by binding to their active sites, thereby blocking their activity . This inhibition can modulate various signaling pathways involved in inflammation and immune responses.
類似化合物との比較
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: This compound shares a similar triazolopyridine core but lacks the bromine and methoxy substituents.
5,6,7,8-Tetrahydro-[1,2,4]triazolo[4,3-a]pyridine: This compound has a saturated ring structure compared to the aromatic ring in 8-Bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the bromine atom allows for further functionalization through substitution reactions, while the methoxy group can influence the compound’s electronic properties and reactivity .
特性
分子式 |
C7H6BrN3O |
|---|---|
分子量 |
228.05 g/mol |
IUPAC名 |
8-bromo-5-methoxy-[1,2,4]triazolo[4,3-a]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-6-3-2-5(8)7-10-9-4-11(6)7/h2-4H,1H3 |
InChIキー |
RGYYOMRSJCDPRZ-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C2=NN=CN12)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![tert-Butyl 2-[(3R,5R,6S)-4-Cbz-2-oxo-5,6-diphenylmorpholin-3-yl]acetate](/img/structure/B13670527.png)



![(Z)-2-[(Z)-Dec-4-en-1-yl]dodec-6-enenitrile](/img/structure/B13670553.png)


![2-(2-Bromophenyl)-8-chloroimidazo[1,2-a]pyridine](/img/structure/B13670558.png)


![2,7-Dichloropyrazolo[1,5-a]pyrimidine](/img/structure/B13670566.png)


